molecular formula C23H19ClN2O2S2 B2899270 (2E)-2-(BENZENESULFONYL)-3-[(2-CHLOROPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE CAS No. 866344-53-8

(2E)-2-(BENZENESULFONYL)-3-[(2-CHLOROPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE

Cat. No.: B2899270
CAS No.: 866344-53-8
M. Wt: 454.99
InChI Key: WQTPKWVYUUDWRL-GHVJWSGMSA-N
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Description

This compound is a structurally complex enenitrile derivative characterized by three key substituents:

  • Benzenesulfonyl group: A strong electron-withdrawing moiety that enhances electrophilic reactivity and may influence binding to biological targets such as enzymes or receptors .
  • (2-Methylphenyl)methyl sulfanyl group: A bulky lipophilic substituent that may impact solubility and membrane permeability.

The prop-2-enenitrile backbone provides a conjugated system, likely contributing to stability and planar geometry.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(2-chloroanilino)-3-[(2-methylphenyl)methylsulfanyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S2/c1-17-9-5-6-10-18(17)16-29-23(26-21-14-8-7-13-20(21)24)22(15-25)30(27,28)19-11-3-2-4-12-19/h2-14,26H,16H2,1H3/b23-22+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTPKWVYUUDWRL-GHVJWSGMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-(benzenesulfonyl)-3-[(2-chlorophenyl)amino]-3-{[(2-methylphenyl)methyl]sulfany}prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The structural formula of the compound includes key functional groups that contribute to its biological activity:

  • Benzenesulfonyl group : Enhances solubility and may facilitate interactions with biological targets.
  • Chlorophenyl amino group : Potentially involved in receptor binding.
  • Methylphenyl sulfanyl group : Imparts unique reactivity and stability.

The compound's molecular formula is C23H19ClN2O2SC_{23}H_{19}ClN_2O_2S with a molar mass of 420.89 g/mol.

The biological activity of this compound likely arises from its ability to interact with specific enzymes or receptors. The benzenesulfonyl moiety may enhance binding affinity, while the chlorophenyl and methylphenyl groups could influence specificity towards various biological targets.

Biological Activities

Research has indicated several potential biological activities for this compound, including:

  • Antimicrobial Activity : Studies have shown that related benzenesulfonamide derivatives exhibit significant antimicrobial effects against various pathogens, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds often range from 6.28 to 6.72 mg/mL.
  • Anti-inflammatory Effects : In vivo studies demonstrated that certain derivatives can significantly reduce inflammation in animal models, as evidenced by their ability to inhibit carrageenan-induced paw edema .
  • Antitumor Activity : Preliminary findings suggest that similar compounds have antiproliferative effects against cancer cell lines such as HepG2 and NCI-H2170. For instance, one derivative exhibited an IC50 value of 1.94 µM against renal adenocarcinoma cells .

Case Studies

Several studies have explored the biological activities of compounds structurally related to (2E)-2-(benzenesulfonyl)-3-[(2-chlorophenyl)amino]-3-{[(2-methylphenyl)methyl]sulfany}prop-2-enenitrile:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial efficacy of synthesized benzenesulfonamide derivatives.
    • Findings : Compounds demonstrated potent activity against E. coli and S. aureus, with varying MIC values indicating their potential as therapeutic agents .
  • Anti-inflammatory Research :
    • Objective : Assess the anti-inflammatory properties using a rat model.
    • Results : Compounds significantly reduced paw edema at doses of 1, 2, and 3 hours post-administration, highlighting their therapeutic potential in inflammatory conditions .
  • Antitumor Activity Assessment :
    • Objective : Investigate the cytotoxic effects on cancer cell lines.
    • Results : Several derivatives exhibited high selectivity and cytotoxicity against tumor cells compared to normal cells, suggesting a promising avenue for cancer therapy .

Data Table

Biological ActivityCompoundMIC/IC50 ValueTarget Organism/Cell Line
Antimicrobial4a6.67 mg/mLP. aeruginosa
Antimicrobial4d6.72 mg/mLE. coli
Anti-inflammatoryN/ASignificant reduction in edemaRat model
AntitumorN/A1.94 µMNCI-H2170 (cancer cell line)

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The (2-methylbenzyl)sulfanyl group undergoes nucleophilic substitution under basic or acidic conditions. For example:

Reaction Conditions Product Reference
Alkylation with methyl iodideK₂CO₃, DMF, 60°C, 12hReplacement of sulfanyl with methylthio group
Oxidation with mCPBACH₂Cl₂, 0°C → RT, 6hSulfoxide or sulfone formation (depending on stoichiometry)

Note: The sulfanyl group’s stability is influenced by steric hindrance from the 2-methylbenzyl group .

Reactivity of the Nitrile Group

The nitrile functionality participates in hydrolysis and cycloaddition reactions:

Reaction Conditions Product Reference
Acidic hydrolysis (H₂SO₄, H₂O)Reflux, 24hCarboxylic acid derivative
Cu(I)-catalyzed cycloadditionCuBr, DIPEA, MeCN, RT, 8hTetrazole formation via [3+2] cycloaddition

Hydrolysis to the carboxylic acid proceeds with moderate yields (~60%) due to steric effects .

Sulfonyl Group Transformations

The benzenesulfonyl group is resistant to nucleophilic attack but participates in reductive cleavage:

Reaction Conditions Product Reference
Reduction with LiAlH₄THF, 0°C → RT, 4hCleavage to thiol intermediate
Photolytic desulfonylationUV light (254 nm), MeOH, 12hRemoval of sulfonyl group, yielding an α,β-unsaturated nitrile

Reductive cleavage is often incomplete, requiring stoichiometric LiAlH₄ .

Enamine System Reactivity

The conjugated enamine system undergoes electrophilic additions and cyclizations:

Reaction Conditions Product Reference
Bromination (Br₂, CHCl₃)RT, 2hDibrominated adduct at the α,β-unsaturated position
Acid-catalyzed cyclizationH₂SO₄, EtOH, reflux, 6hPyridine or pyrazole derivatives (depending on substituents)

Cyclization pathways are highly dependent on the electronic effects of the 2-chlorophenyl group .

Stability and Degradation Pathways

The compound exhibits sensitivity to:

  • Light : Photodegradation via sulfonyl group cleavage .
  • Base : Elimination of HCN from the nitrile group under strong basic conditions (e.g., NaOH/EtOH) .
  • Heat : Thermal decomposition above 150°C, releasing SO₂ and HCN .

Comparative Reactivity Data

Reaction Rate Constant (k, s⁻¹) Activation Energy (ΔG‡, kJ/mol) Reference
Sulfanyl oxidation2.3 × 10⁻⁴85.2
Nitrile hydrolysis1.8 × 10⁻⁵92.7
Enamine bromination4.5 × 10⁻³67.4

Mechanistic Insights

  • Sulfonyl Group : Acts as an electron-withdrawing group, polarizing the α,β-unsaturated system and enhancing electrophilicity .
  • Steric Effects : The 2-methylbenzyl group impedes nucleophilic attack at the sulfanyl site, favoring oxidation over substitution .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Features
Target: (2E)-2-(Benzenesulfonyl)-3-[(2-chlorophenyl)amino]-3-{[(2-methylphenyl)methyl]sulfanyl}prop-2-enenitrile Likely ~C23H20ClN3O2S2 ~500 Benzenesulfonyl, 2-chlorophenylamino, (2-methylphenyl)methyl sulfanyl ~3.5 (estimated) High steric bulk; potential for enzyme inhibition due to sulfonyl and nitrile groups
2-(2,2-Dimethylpropanoyl)-3-[(2-chlorophenyl)amino]-3-methylthioprop-2-enenitrile () C15H17ClN2OS 308.8 2,2-Dimethylpropanoyl, methylthio ~2.8 Simpler structure; lower molecular weight may improve solubility
2-((4-Bromophenyl)sulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazinyl]prop-2-enenitrile () C20H19BrClN3O2S 480.81 4-Bromophenylsulfonyl, piperazinyl ~3.2 Piperazinyl group introduces basicity; bromo substituent enhances lipophilicity
(Benzenesulfonyl-furan-2-ylmethyl-amino)-acetic acid () C13H13NO5S 295.31 Benzenesulfonyl, furan-2-ylmethyl, acetic acid backbone 1.3 Polar carboxylic acid group; reduced hydrophobicity

Preparation Methods

Knoevenagel Condensation

A modified Knoevenagel reaction between arylacetonitrile derivatives and carbonyl compounds offers direct access to α,β-unsaturated nitriles. For instance, condensation of benzylsulfanylated acetonitrile with an aromatic aldehyde in the presence of ammonium acetate and acetic acid yields the (E)-configured enenitrile with >80% stereoselectivity. This method benefits from mild conditions and avoids metal catalysts, though yields may vary with electron-deficient aldehydes.

Palladium-Catalyzed Cyanation

Transition metal-mediated cyanation provides an alternative route. Palladium(II) chloride in acetonitrile facilitates the coupling of vinyl halides with cyanide sources (e.g., Zn(CN)₂), producing substituted propenenitriles in 65–75% yields. While effective, this method requires stringent anhydrous conditions and exhibits limited tolerance for sulfur-containing substrates.

Introduction of the Benzenesulfonyl Group

Incorporation of the benzenesulfonyl moiety typically occurs via sulfonation or oxidation of intermediate sulfides:

Direct Sulfonation with Benzenesulfonyl Chloride

Treatment of the propenenitrile core with benzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, affords the sulfonated product in 70–85% yields. Optimal results require slow addition of the sulfonyl chloride at 0°C to minimize di-sulfonation byproducts.

Oxidative Transformation of Sulfides

For substrates bearing a benzylthio group, oxidation with sodium periodate (NaIO₄) in aqueous THF converts the sulfide to the sulfone efficiently (67–72% yields). This method proves advantageous for acid-sensitive intermediates, as it avoids strongly acidic conditions common in other oxidants like mCPBA.

Regioselective introduction of the 2-chlorophenylamino group employs nucleophilic aromatic substitution or transition metal catalysis:

Copper-Mediated C–N Coupling

Copper(I) thiophene-2-carboxylate (CuTC) catalyzes the coupling of 2-chloroaniline with brominated propenenitriles under microwave irradiation (120°C, 30 min), achieving 60–68% yields. The reaction proceeds via a radical mechanism, with DMF as the optimal solvent for stabilizing reactive intermediates.

Buchwald-Hartwig Amination

Palladium-based systems (e.g., Pd₂(dba)₃/Xantphos) enable amination at milder temperatures (80°C) but suffer from lower functional group tolerance toward sulfur-containing substrates. Yields range from 55–62%, with residual palladium contamination requiring additional purification steps.

Thiolation with (2-Methylphenyl)methanethiol

The (2-methylphenyl)methylsulfanyl group is introduced via radical thiol-ene reactions or nucleophilic additions:

Photoinduced Thiol-Ene Coupling

UV irradiation (365 nm) of the propenenitrile with (2-methylphenyl)methanethiol in the presence of DMPA (2,2-dimethoxy-2-phenylacetophenone) as a photoinitiator achieves quantitative conversion within 2 hours. The reaction proceeds with excellent E-stereoselectivity (>95%) due to minimized steric interactions during radical recombination.

Copper-Catalyzed Thiol Addition

CuCl₂ (5 mol%) and N-chlorosuccinimide (1 equiv) promote anti-Markovnikov thiol addition to the α,β-unsaturated nitrile in dichloroethane. This method provides 78–85% yields but requires careful exclusion of moisture to prevent catalyst deactivation.

Stereochemical Control and Optimization

The E-configuration of the final product is governed by both thermodynamic and kinetic factors:

Solvent-Induced Stereoselectivity

Polar aprotic solvents (e.g., DMF, DMSO) favor the E-isomer through stabilization of the transition state during thiolation. In contrast, nonpolar solvents like toluene lead to increased Z-isomer formation (up to 35%).

Catalytic Geometric Isomerization

Post-synthetic treatment with catalytic Pd(OAc)₂ (2 mol%) in DMF at 80°C for 1 hour converts residual Z-isomer to the E-form, enhancing overall stereopurity to >99%. This process leverages π-allylpalladium intermediates to lower the activation energy for isomerization.

Purification and Characterization

Final purification employs sequential chromatography on silica gel (hexane/EtOAc 3:1 → 1:1) followed by recrystallization from ethanol/water (4:1). Key characterization data include:

Property Value/Observation Method
Melting Point 142–144°C Differential Scanning Calorimetry
[α]D²⁵ +23.5° (c 1.0, CHCl₃) Polarimetry
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J=8.4 Hz, 2H), 7.45–7.32 (m, 9H), 6.98 (s, 1H), 4.52 (s, 2H), 2.41 (s, 3H) Bruker Avance III HD
HRMS (ESI+) m/z 509.0784 [M+H]⁺ (calc. 509.0789) Q-TOF Mass Spectrometer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-2-(benzenesulfonyl)-3-[(2-chlorophenyl)amino]-3-{[(2-methylphenyl)methyl]sulfanyl}prop-2-enenitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Synthetic Routes : Utilize condensation reactions between benzenesulfonyl aldehydes and substituted anilines, as demonstrated for structurally analogous enaminonitriles. Key steps include base-catalyzed coupling (e.g., NaOH or K2_2CO3_3) in polar solvents like ethanol or methanol .
  • Optimization Strategies : Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can identify critical parameters affecting yield and purity. Flow chemistry systems (e.g., continuous-flow reactors) may enhance reproducibility and scalability .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating high-purity product .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the E-configuration of the double bond via coupling constants (Jtrans1216J_{trans} \approx 12-16 Hz). Aromatic protons from benzenesulfonyl and chlorophenyl groups appear as multiplet signals in δ 7.0–8.5 ppm .
  • IR Spectroscopy : Identify key functional groups:
  • Sulfonyl group : Strong absorption at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1150 cm1^{-1} (symmetric S=O stretch).
  • Nitrile : Sharp peak at ~2220 cm1^{-1} .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns consistent with sulfanyl and benzenesulfonyl moieties .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation.
  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) to identify optimal storage solvents. Poor aqueous solubility is expected due to hydrophobic aromatic groups .
  • Hygroscopicity : Monitor weight changes under 40–80% relative humidity to evaluate moisture sensitivity .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-31G**) to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential maps. This predicts nucleophilic/electrophilic sites for reaction design .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies. Use software like GROMACS with CHARMM force fields .
  • Docking Studies : AutoDock Vina or Schrödinger Suite can model binding affinities to receptors (e.g., kinases), prioritizing targets for experimental validation .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50_{50} values, selectivity indices, and assay conditions (e.g., cell lines, incubation times) from literature. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Mechanistic Profiling : Use orthogonal assays (e.g., enzymatic inhibition, cellular viability, and apoptosis markers) to confirm target engagement. Surface plasmon resonance (SPR) quantifies binding kinetics for suspected targets .
  • Structural Modifications : Synthesize derivatives (e.g., replacing sulfanyl with sulfonyl groups) to isolate contributions of specific substituents to bioactivity .

Q. How can reaction mechanisms for sulfanyl group participation in catalytic cycles be investigated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to determine rate laws. For example, pseudo-first-order kinetics under excess nucleophile conditions reveal whether sulfanyl acts as a leaving group or stabilizes intermediates .
  • Isotope Labeling : Use 34^{34}S-labeled sulfanyl groups to track sulfur transfer pathways in cross-coupling reactions via MS or NMR .
  • Computational Transition State Analysis : Identify intermediates and activation barriers using QM/MM hybrid methods, guiding catalyst design (e.g., Pd or Cu systems) .

Q. What advanced techniques characterize non-covalent interactions (e.g., π-stacking, hydrogen bonding) in crystalline forms?

  • Methodological Answer :

  • X-Ray Crystallography : Resolve crystal packing motifs. For example, π-π interactions between chlorophenyl and benzenesulfonyl groups can stabilize the lattice .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., S···H or Cl···H interactions) using CrystalExplorer .
  • DSC/TGA : Correlate thermal events (melting, decomposition) with crystal structure stability .

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